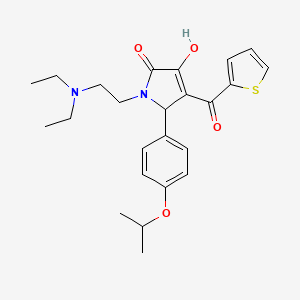
1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O4S and its molecular weight is 442.57. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives by Lewis acid-catalyzed reactions showcases the versatility of pyrrole-based compounds in organic synthesis. These reactions provide a pathway to synthesize various compounds carrying oxyalkyl substituents, highlighting the compound's potential in creating diverse chemical entities for further application in medicinal chemistry and material science (Kobayashi et al., 2001).
Photophysical and Thermal Properties
The study on novel derivatives of regioisomerically pure 1,7-disubstituted perylene diimide dyes bearing phenoxy and pyrrolidinyl substituents explores the compound's photophysical and thermal properties. It indicates that the compound and its derivatives could have applications in organic electronics due to their good solubility in organic solvents and unique absorption properties (Ozser et al., 2017).
Antimicrobial Activity
Research on the synthesis and antibacterial activity of 1-substituted 5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones demonstrates the potential of pyrrole derivatives in the development of new antimicrobial agents. These compounds' structure-activity relationship provides valuable insights for pharmaceutical research, particularly in designing drugs with improved efficacy against resistant bacterial strains (Gein et al., 1997).
Electromic Properties
A study on a new electrochromic copolymer based on dithienylpyrrole and EDOT highlights the application of pyrrole derivatives in electrochromic devices. The compound's ability to switch between multiple colors rapidly suggests its usefulness in developing new materials for smart windows, displays, and camouflage applications (Algi et al., 2013).
properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-5-25(6-2)13-14-26-21(17-9-11-18(12-10-17)30-16(3)4)20(23(28)24(26)29)22(27)19-8-7-15-31-19/h7-12,15-16,21,28H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOHNWBIBEPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2955933.png)

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)
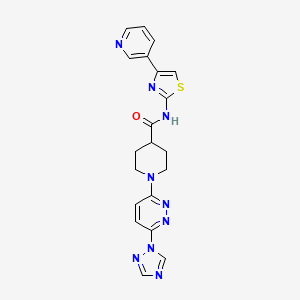
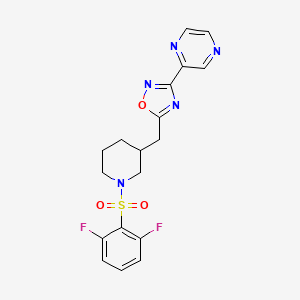
![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)
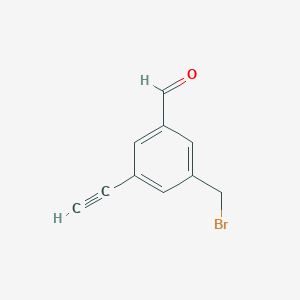

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)
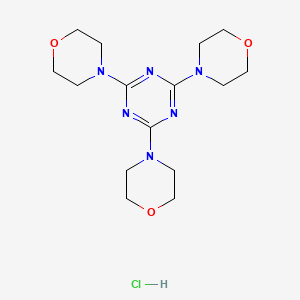
![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)
![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)
![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)